molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Cat. No.: B2626343
CAS No.: 882738-24-1
M. Wt: 319.401
InChI Key: UDBQMLYIAIDUCF-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . It is a piperidine derivative, characterized by the presence of benzyl and tert-butyl groups attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The piperidine is first reacted with benzyl chloride to form 1-benzyl piperidine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQMLYIAIDUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 5 L flange flask was charged 1-benzyloxycarbonylpiperidine-4-carboxylic acid 20 (200 g, 759.6 mmol) in DCM (500.0 mL) followed by additional DCM (2.000 L), t-butanol (140.8 g, 181.7 mL, 1.899 mol) and DMAP (46.40 g, 379.8 mmol). The mixture was cooled on ice/salt/water bath (internal −3.4° C.). 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine (Hydrochloric Acid (1)) (145.6 g, 759.6 mmol) was added portionwise over 15 mins, with addition funnel rinsed with DCM (500.0 mL). Mixture was stirred on ice bath for approx. 2 h. Ice bath was then removed (internal 3° C.) and allowed to warm to room temperature overnight. Mixture was washed with 5% citric acid (2×500 mL), then saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which was then filtered and concentrated in vacuo to leave product 21 as a viscous light yellow oil which turned to a white solid on standing. (246.1 g, 101%). 1H NMR (500 MHz, DMSO-d6) δ 7.40-7.31 (m, 5H), 5.08 (s, 2H), 3.90 (dt, 2H), 2.93 (br s, 2H), 2.43 (tt, 1H), 1.80-1.76 (m, 2H) and 1.45-1.37 (m, 11H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
181.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
Quantity
145.6 g
Type
reactant
Reaction Step Four
Name
Quantity
46.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in DCM (0.2 M), 3 eq of tert-butyl. N,N′-diisopropylimidocarbamate were added and the mixture was stirred at RT. After 30 min, a further 1.5 eq of tert-butyl N,N′-diisopropylimidocarbamate were added and the solution stirred for an additional hour. The solution was filtered through a pad of celite and then through a pad of silica gel to give the product (83%); MS (ES+) m/z 320 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N′-diisopropylimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

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